molecular formula C8H11NO4 B15320087 2-Amino-3-hydroxy-3-(5-methylfuran-2-yl)propanoic acid

2-Amino-3-hydroxy-3-(5-methylfuran-2-yl)propanoic acid

Cat. No.: B15320087
M. Wt: 185.18 g/mol
InChI Key: ZNWFUFWBOIACLD-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxy-3-(5-methylfuran-2-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a furan ring substituted with a methyl group at the 5-position, and an amino and hydroxy group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-hydroxy-3-(5-methylfuran-2-yl)propanoic acid can be achieved through several methods. One common approach involves the protection of free hydroxy groups followed by cyclization reactions. For instance, the protection of hydroxy groups with tert-butyldimethylsilyl chloride in the presence of imidazole can yield intermediates that are further processed to obtain the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial to achieve the desired product on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-hydroxy-3-(5-methylfuran-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino alcohols.

Scientific Research Applications

2-Amino-3-hydroxy-3-(5-methylfuran-2-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxy-3-(5-methylfuran-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(furan-2-yl)propanoic acid
  • 2-Amino-3-(thiophen-2-yl)propanoic acid
  • 2-Amino-3-(pyridin-3-yl)propanoic acid

Uniqueness

2-Amino-3-hydroxy-3-(5-methylfuran-2-yl)propanoic acid is unique due to the presence of the hydroxy group and the methyl-substituted furan ring. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

2-amino-3-hydroxy-3-(5-methylfuran-2-yl)propanoic acid

InChI

InChI=1S/C8H11NO4/c1-4-2-3-5(13-4)7(10)6(9)8(11)12/h2-3,6-7,10H,9H2,1H3,(H,11,12)

InChI Key

ZNWFUFWBOIACLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C(C(=O)O)N)O

Origin of Product

United States

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